molecular formula C15H15N3O3S2 B2996026 S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate CAS No. 295365-16-1

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate

Cat. No.: B2996026
CAS No.: 295365-16-1
M. Wt: 349.42
InChI Key: CQHSIADWOWIOFV-UHFFFAOYSA-N
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Description

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes an anilino group, a benzenesulfonylimino group, and a carbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate typically involves the reaction of aniline derivatives with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a suitable carbamothioate precursor to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or benzenesulfonylimino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate can be compared with other similar compounds, such as:

  • S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamate
  • S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] thiocarbamate

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c16-15(19)22-11-14(17-12-7-3-1-4-8-12)18-23(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHSIADWOWIOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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